molecular formula C7H16Cl2N4 B2778711 2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride CAS No. 2408970-56-7

2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride

Cat. No.: B2778711
CAS No.: 2408970-56-7
M. Wt: 227.13
InChI Key: FLESANWCCHGYJG-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as elevated temperatures and the presence of catalysts, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, which are crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines.

Scientific Research Applications

2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    5-Methyl-1H-1,2,4-triazole: A closely related compound with a methyl group at the 5-position.

    2-Methyl-1H-1,2,4-triazole: Another related compound with a methyl group at the 2-position.

Uniqueness

2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-5-9-6(11-10-5)7(2,3)4-8;;/h4,8H2,1-3H3,(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLESANWCCHGYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)(C)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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